Vitamin D3 25-hydroxy monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D3 25-hydroxy monohydrate can be achieved through a biocatalytic process using molybdenum-dependent steroid C25 dehydrogenase. This enzyme, produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions, catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3 using water as a hydroxylating agent . The reaction conditions involve high-density suspensions of resting cells and can achieve a yield of 99% within 50 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification and purification. This method ensures high specificity and accuracy in measuring the concentration of the compound in human serum .
Chemical Reactions Analysis
Types of Reactions: Vitamin D3 25-hydroxy monohydrate undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The primary reaction is the hydroxylation of vitamin D3 to form 25-hydroxyvitamin D3, which is further hydroxylated to produce calcitriol .
Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase and water as a hydroxylating agent . The reactions typically occur under semi-aerobic conditions with high-density suspensions of resting cells .
Major Products Formed: The major products formed from these reactions include 25-hydroxyvitamin D3 and calcitriol (1,25-dihydroxyvitamin D3), which are essential for maintaining calcium and phosphate homeostasis in the body .
Scientific Research Applications
Vitamin D3 25-hydroxy monohydrate has numerous scientific research applications in chemistry, biology, medicine, and industry. It is used as a biomarker to determine the status of vitamin D in the body and is crucial for studying the effects of vitamin D deficiency . In medicine, it is used to treat and prevent conditions related to vitamin D deficiency, such as rickets and osteomalacia . In industry, it is used in the production of vitamin D supplements and fortified foods .
Mechanism of Action
The mechanism of action of Vitamin D3 25-hydroxy monohydrate involves its conversion to calcitriol in the kidneys by the enzyme 25-hydroxyvitamin D3-1-alpha-hydroxylase . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression . This process regulates calcium and phosphate homeostasis, promoting bone health and cellular growth .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Vitamin D3 25-hydroxy monohydrate include:
- Vitamin D2 (ergocalciferol)
- 1,25-dihydroxyvitamin D3 (calcitriol)
- 1-alpha-hydroxyvitamin D3 (alfacalcidol)
Uniqueness: This compound is unique due to its role as the primary circulating form of vitamin D3 in the blood and its high efficacy in improving vitamin D status . Unlike other forms of vitamin D, it serves as a direct precursor to the active form, calcitriol, making it essential for maintaining calcium and phosphate balance in the body .
Biological Activity
Vitamin D3, or cholecalciferol, is a fat-soluble vitamin that plays a crucial role in calcium and phosphate metabolism, essential for maintaining bone health. The compound 25-hydroxyvitamin D3 (25(OH)D3), also known as calcifediol or vitamin D3 25-hydroxy monohydrate, is the primary circulating form of vitamin D in the blood and serves as a key biomarker for vitamin D status in the body. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 25(OH)D3 is primarily mediated through its interaction with the Vitamin D Receptor (VDR) . The VDR is a member of the nuclear receptor superfamily that regulates gene expression upon binding with its ligand. This interaction initiates various cellular processes:
- Calcium Homeostasis : 25(OH)D3 enhances intestinal absorption of calcium and phosphate, promotes renal reabsorption, and mobilizes calcium from bones, thus playing a pivotal role in maintaining serum calcium levels .
- Immune Modulation : VDR activation influences T-cell development and function, contributing to the immune response . Studies have shown that adequate levels of 25(OH)D3 can reduce susceptibility to infections such as acute respiratory tract infections (ARTIs) .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of 25(OH)D3 are critical for understanding its biological activity:
- Absorption : Following oral intake, 25(OH)D3 is absorbed in the intestines and transported via the bloodstream bound to vitamin D-binding protein (DBP).
- Metabolism : It undergoes further conversion in the kidneys to produce the biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol), which exerts more potent effects on target tissues .
- Excretion : The half-life of 25(OH)D3 is approximately 20 to 24 days, making it a stable marker for assessing vitamin D status .
Case Studies
- Vitamin D Supplementation and ARTIs : A case study involving a 23-year-old female demonstrated that increasing her serum levels of 25(OH)D3 through supplementation reduced her susceptibility to ARTIs. Initially deficient at 45.6 nmol/L, her levels increased to 85.91 nmol/L after supplementation. However, despite continued intake, her levels dropped during an ART infection .
- Cohort Studies on Cardiovascular Risk : Research using Mendelian randomization indicated that higher serum concentrations of 25(OH)D3 are associated with reduced risks of cardiovascular diseases (CVDs). A cohort study found that individuals with serum levels ≥30 ng/mL had lower myocardial infarction rates .
Clinical Trials
A meta-analysis highlighted that vitamin D3 supplementation significantly reduced all-cause mortality compared to vitamin D2 supplementation. Vitamin D3 was found to be more effective in raising serum 25(OH)D concentrations than vitamin D2 .
Data Table: Summary of Key Findings
Properties
Molecular Formula |
C27H44O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1 |
InChI Key |
JWUBBDSIWDLEOM-VBBWTYDJSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
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